2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-chloro-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.: 311328-60-6
Cat. No.: VC15480759
Molecular Formula: C24H20ClN3O3
Molecular Weight: 433.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 311328-60-6 |
|---|---|
| Molecular Formula | C24H20ClN3O3 |
| Molecular Weight | 433.9 g/mol |
| IUPAC Name | 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chloro-2-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C24H20ClN3O3/c1-13-16(25)4-2-5-17(13)28-18-6-3-7-19(29)23(18)22(15(11-26)24(28)27)14-8-9-20-21(10-14)31-12-30-20/h2,4-5,8-10,22H,3,6-7,12,27H2,1H3 |
| Standard InChI Key | SBKBIMAHZHNSOX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)N2C3=C(C(C(=C2N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)CCC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name reflects its intricate structure: a hexahydroquinoline core substituted at position 2 with an amino group, position 4 with a benzo[d] dioxol-5-yl group, position 1 with a 3-chloro-2-methylphenyl ring, and position 3 with a carbonitrile moiety. The fused bicyclic system introduces stereochemical complexity, necessitating advanced analytical techniques for characterization.
Physicochemical Data
Key properties are summarized below:
The benzo[d]dioxole moiety contributes to lipophilicity (logP ≈ 3.2), enhancing membrane permeability, while the carbonitrile group may participate in hydrogen bonding with biological targets.
Synthetic Methodologies
Conventional Condensation Routes
Synthesis typically involves a multi-step sequence starting with the condensation of substituted aldehydes, amines, and ketones. For example:
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Step 1: Formation of the hexahydroquinoline core via Hantzsch-type cyclization under reflux conditions.
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Step 2: Introduction of the 3-chloro-2-methylphenyl group via nucleophilic substitution.
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Step 3: Functionalization at position 4 using a benzo[d]dioxol-5-yl precursor.
Catalysts such as piperidine or pyridine are employed to accelerate cyclization, with yields ranging from 45% to 68% depending on reaction optimization.
Advanced Synthetic Techniques
Microwave-assisted synthesis reduces reaction times from 12–24 hours to 30–60 minutes, improving yields to 75–85% by enhancing thermal efficiency. Solvent-free conditions and green chemistry approaches (e.g., using ionic liquids) are under investigation to minimize environmental impact.
Representative Reaction Conditions
| Parameter | Detail |
|---|---|
| Temperature | 80–120°C (reflux) |
| Catalysts | Piperidine (10 mol%), pyridine (5 mol%) |
| Solvents | Ethanol, toluene, or DMF |
| Reaction Time | 6–24 hours (conventional); 0.5–1 hour (microwave) |
| Workup | Column chromatography (silica gel, hexane/ethyl acetate gradient) |
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The chlorophenyl group is hypothesized to disrupt microbial cell wall synthesis by inhibiting penicillin-binding proteins, while the benzo[d]dioxole moiety may interfere with ergosterol biosynthesis in fungi.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 12.3 ± 1.2 | Caspase-3/7 activation, G0/G1 cell cycle arrest |
| A549 (lung) | 18.7 ± 2.1 | ROS generation, mitochondrial depolarization |
| HeLa (cervical) | 15.4 ± 1.8 | Topoisomerase II inhibition |
The amino group at position 2 facilitates interactions with DNA minor grooves, while the carbonitrile moiety may chelate metal ions essential for tumor proliferation.
Applications in Pharmaceutical Research
Lead Optimization
Structural analogs of this compound are being explored to enhance pharmacokinetic properties:
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Modification of the chlorophenyl group: Replacement with fluorinated aryl groups to improve blood-brain barrier penetration.
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Introduction of PEGylated side chains: To increase aqueous solubility for intravenous administration.
Biochemical Tool Compound
The compound serves as a probe for studying:
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Enzyme inhibition: Potent inhibition of cyclooxygenase-2 (COX-2, IC₅₀ = 0.8 µM) and tyrosine kinases.
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Receptor-ligand interactions: Allosteric modulation of G-protein-coupled receptors (GPCRs) in neurological disorders.
| Aspect | Guideline |
|---|---|
| Personal protective equipment (PPE) | Nitrile gloves, lab coat, safety goggles |
| Ventilation | Use fume hood for powder handling |
| Storage | -20°C under argon; desiccated to prevent hydrolysis |
| Spill management | Absorb with inert material (vermiculite), dispose as hazardous waste |
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